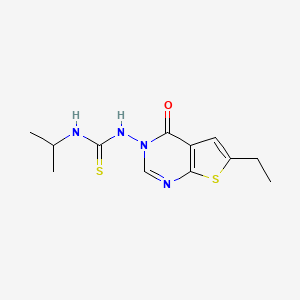
Myosin-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myosin-IN-1 is a pyrazolopyrimidine compound known for its potent, reversible, and uncompetitive inhibition of actin-stimulated ATPase activity of myosin V. This compound blocks ADP release from the actomyosin complex, making it a valuable tool in studying myosin-related cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Myosin-IN-1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and stringent quality control measures to maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Myosin-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids and bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the pyrazolopyrimidine core, while oxidation or reduction reactions may modify specific functional groups.
Applications De Recherche Scientifique
Myosin-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the mechanistic aspects of myosin function and its role in cellular processes. In medicine, this compound is valuable for investigating myosin-related diseases and potential therapeutic interventions .
Mécanisme D'action
Myosin-IN-1 exerts its effects by inhibiting the actin-stimulated ATPase activity of myosin V. This inhibition occurs through the blocking of ADP release from the actomyosin complex, which is essential for the myosin motor function. The molecular targets of this compound include the active sites of myosin V, where it binds and prevents the hydrolysis of ATP .
Comparaison Avec Des Composés Similaires
Similar Compounds
MyoVin-1: Another pyrazolopyrimidine compound that also inhibits actin-stimulated ATPase activity of myosin V.
Omecamtiv Mecarbil: A cardiac myosin activator used in the treatment of heart failure.
Mavacamten: A myosin inhibitor used for treating hypertrophic cardiomyopathy.
Uniqueness
Myosin-IN-1 is unique due to its specific inhibition of myosin V, making it a valuable tool for studying the mechanistic aspects of myosin function. Its reversible and uncompetitive inhibition mechanism also sets it apart from other myosin inhibitors and activators .
Propriétés
Formule moléculaire |
C12H16N4OS2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C12H16N4OS2/c1-4-8-5-9-10(19-8)13-6-16(11(9)17)15-12(18)14-7(2)3/h5-7H,4H2,1-3H3,(H2,14,15,18) |
Clé InChI |
YHDHTDKZRCMSEQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(S1)N=CN(C2=O)NC(=S)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]butanamide](/img/structure/B12374701.png)


![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)
![(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-N-[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B12374719.png)
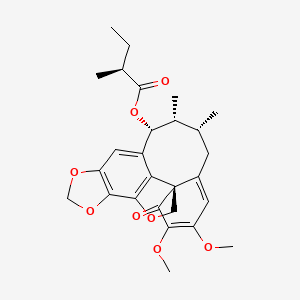
![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)
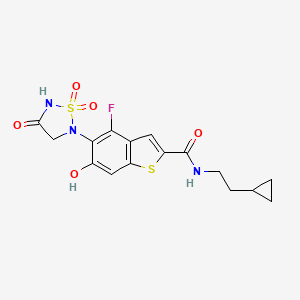
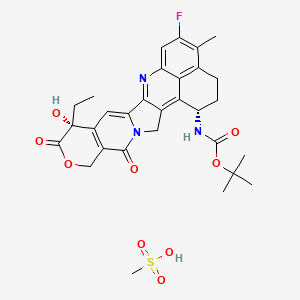
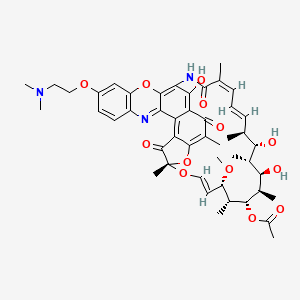

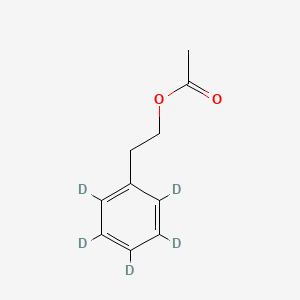
![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
